5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride
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Overview
Description
5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H10NO3P·HCl and a molecular weight of 235.61 g/mol . It is also known by its IUPAC name, 5-(dimethylphosphoryl)nicotinic acid hydrochloride . This compound is a derivative of nicotinic acid, featuring a dimethylphosphoryl group at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride typically involves the phosphorylation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl group at the 5-position of the pyridine ring . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction could produce phosphines or phosphites .
Scientific Research Applications
5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific enzymes involved in phosphorylation pathways . This interaction can modulate various biochemical processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the dimethylphosphoryl group.
Pyridine-3-carboxylic Acid: Another derivative of nicotinic acid with different substituents.
Dimethylphosphoryl Derivatives: Compounds with similar phosphoryl groups but different core structures.
Uniqueness
5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride is unique due to the presence of both the dimethylphosphoryl group and the carboxylic acid group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
5-dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P.ClH/c1-13(2,12)7-3-6(8(10)11)4-9-5-7;/h3-5H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYZSBYKUAXXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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